molecular formula C6H10N2O B1361388 Morpholinoacetonitrile CAS No. 5807-02-3

Morpholinoacetonitrile

Cat. No.: B1361388
CAS No.: 5807-02-3
M. Wt: 126.16 g/mol
InChI Key: OOSOCAXREAGIGA-UHFFFAOYSA-N
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Description

It is a versatile intermediate used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes . The compound is characterized by the presence of a morpholine ring attached to an acetonitrile group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholinoacetonitrile can be synthesized through several methods. One common approach involves the reaction of morpholine with cyanoacetate under alkaline conditions . This method is straightforward and yields the desired product efficiently. Another method involves the hydrogenation of 2-morpholinoacetonitrile, although this requires high-pressure conditions .

Industrial Production Methods

In industrial settings, this compound is typically produced using the reaction of morpholine with cyanoacetate. This method is favored due to its simplicity and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Morpholinoacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into amines.

    Substitution: The nitrile group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using catalysts such as palladium on carbon is a typical method.

    Substitution: Reagents like alkyl halides and acids are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amines, oxides, and various substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Morpholinoacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholinoacetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The morpholine ring can enhance the binding affinity of the compound to its targets, improving its pharmacokinetic profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholinoacetonitrile is unique due to its combination of a morpholine ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .

Properties

IUPAC Name

2-morpholin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-1-2-8-3-5-9-6-4-8/h2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSOCAXREAGIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206791
Record name 4-Morpholineacetonitrile
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5807-02-3
Record name 4-Morpholineacetonitrile
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Record name 4-Morpholineacetonitrile
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Record name Morpholinoacetonitrile
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Record name Morpholinoacetonitrile
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Record name 4-Morpholineacetonitrile
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Record name 4-morpholinoacetonitrile
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Record name 4-MORPHOLINEACETONITRILE
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Synthesis routes and methods

Procedure details

To a suspension of K2CO3 (6.50 g, 47 mmol) and morpholine (3.75 g, 43 mmol) in acetonitrile (30 mL) was added 2-bromoacetonitrile (5.16 g, 43 mmol) in one portion under the protection of N2 in an ice bath. The mixture was stirred at rt for 2 h, then filtered. The filtrate was concentrated in vacuo to give the title compound as a yellow solid (5.41 g, 100%).
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of morpholinoacetonitrile in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis. For instance, it can be used to generate α-aryl-α-morpholinoacetonitriles, which can be further manipulated to synthesize various compounds. One example is the synthesis of formly-labelled aldehydes by reacting α-aryl-α-morpholinoacetonitriles with deuterium oxide or tritiated water. [] This method provides a route to incorporate isotopic labels into aldehydes, which are essential tools in chemical and biological research.

Q2: Can you provide an example of how this compound derivatives are utilized in synthesizing complex molecules?

A: One example is the synthesis of (±)-3,4-dihydroxy[β-2H2]phenylalanine, a deuterium-labeled analog of the amino acid phenylalanine. [] This synthesis involves converting [formyl-2H]-3,4-dimethoxybenzaldehyde to [methylene-2H2]-3,4-dimethoxybenzyl alcohol, leveraging the reactivity of the this compound-derived intermediate. The final product, (±)-3,4-dihydroxy[β-2H2]phenylalanine, is a valuable tool in studying phenylalanine metabolism and related biological processes.

Q3: Are there any studies highlighting the reactivity of this compound derivatives with nucleophiles?

A: Yes, research indicates that tetrahedrally substituted thiocarbamoyl cyanide derivatives, synthesized from a this compound precursor (SS′-dimethyl-N-(3-oxapentamethylene)dithiocarbamidium iodide), react with morpholine under heating. [] This reaction leads to the formation of compounds like bis(methylthio)-4-morpholinoacetonitrile (7) and methylthio-4-morpholinomalononitrile (8). Additionally, the reaction also yields tris-(3-oxapentamethylene)guanidinium thiocyanate and other reduction products. [] This highlights the diverse reactivity of this compound derivatives with nucleophiles.

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